2-Chloro-6-methylamino-benzoic acid
Overview
Description
“2-Chloro-6-methylamino-benzoic acid” is a chemical compound with the molecular formula C8H8ClNO21. It is not intended for human or veterinary use and is used for research purposes only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Chloro-6-methylamino-benzoic acid”. However, a related compound, pinacol boronic esters, has been synthesized using a catalytic protodeboronation approach2. This method involves the use of a radical approach and a Matteson–CH2–homologation2.Molecular Structure Analysis
The molecular structure of “2-Chloro-6-methylamino-benzoic acid” consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms1. The molecular weight of the compound is 185.61 g/mol1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Chloro-6-methylamino-benzoic acid”. However, related compounds such as pinacol boronic esters have been involved in catalytic protodeboronation reactions2.Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-6-methylamino-benzoic acid” is 185.61 g/mol1. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of this compound.Scientific Research Applications
Crystal Structure and Molecular Interactions
The research on compounds similar to 2-Chloro-6-methylamino-benzoic acid, such as various benzoic acid derivatives, primarily focuses on their crystal structure and molecular interactions. For instance, the study of the folded structure of a cyclic hexamer of 4-(Methylamino)benzoic acid revealed insights into the compound's conformation and intermolecular CH/n contacts within the crystal, highlighting the structural dynamics that could influence the compound's reactivity and interaction with other molecules (Azumaya et al., 2003).
Polymorphism and Crystal Energy Landscapes
Another aspect of interest is the polymorphism and crystal energy landscapes of benzoic acid derivatives, which are crucial for understanding the material's physical properties and stability. Research contrasting the crystal energy landscapes of fenamic acid and its derivatives has provided valuable insights into how molecular modifications affect polymorphism and stability, which is essential for pharmaceutical applications (Uzoh et al., 2012).
Synthesis and Functionalization
The synthesis and functionalization of benzoic acid derivatives are also key areas of research. Studies demonstrate various synthetic routes and modifications to produce compounds with desired properties, such as the synthesis of 2-chloro-6-amino-benzoic acid, highlighting methodologies for introducing functional groups that can alter the compound's activity and application potential (Jian, 2007).
Application in Biological Systems
Additionally, benzoic acid derivatives have been explored for their biological activities, including antimicrobial and antiproliferative effects. Studies on the antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides showcase the potential of these compounds in targeting sigma-1 receptors, suggesting applications in cancer therapy (Youssef et al., 2020).
Material Science and Chemical Sensors
In the field of materials science, benzoic acid derivatives have been used as dopants in the synthesis of polyaniline, affecting the conductivity and thermal properties of the polymer, indicating applications in electronics and sensor technology (Amarnath & Palaniappan, 2005).
Safety And Hazards
I couldn’t find specific safety and hazard information for “2-Chloro-6-methylamino-benzoic acid”. However, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols4.
Future Directions
While I couldn’t find specific future directions for “2-Chloro-6-methylamino-benzoic acid”, research in the field of organic synthesis is ongoing and new methods and applications for similar compounds are continually being explored25.
Please note that this information is based on the available resources and there might be more recent studies or data related to “2-Chloro-6-methylamino-benzoic acid”.
properties
IUPAC Name |
2-chloro-6-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOXYQDGNOMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278142 | |
Record name | Benzoic acid, 2-chloro-6-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylamino-benzoic acid | |
CAS RN |
64460-50-0 | |
Record name | Benzoic acid, 2-chloro-6-(methylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64460-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-6-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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